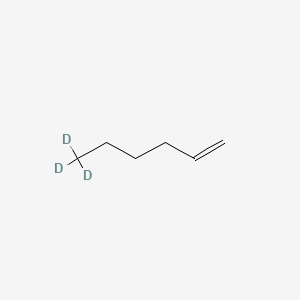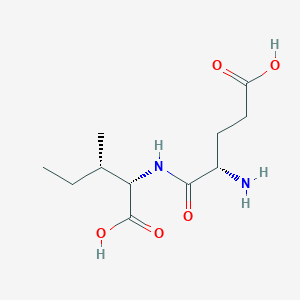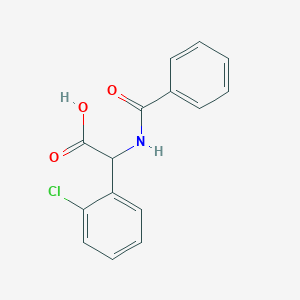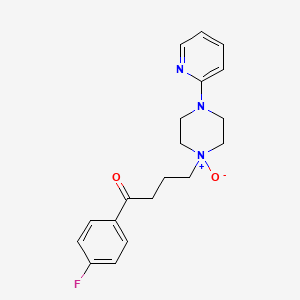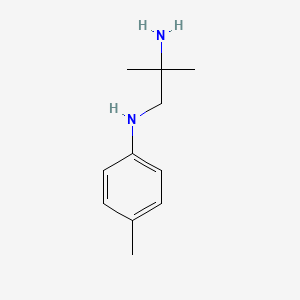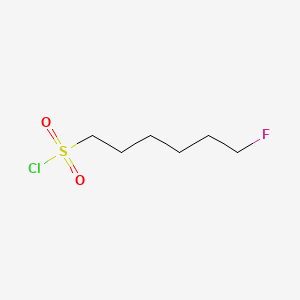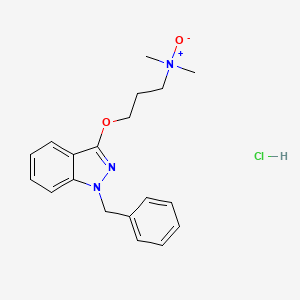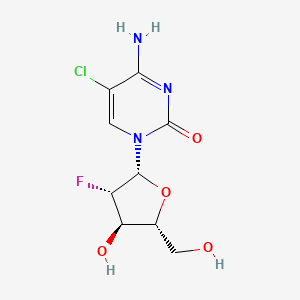
2'-Fluoro-5-chloro-aracytosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Fluoro-5-chloro-aracytosine is a synthetic pyrimidine analog. It is structurally related to cytosine, a nucleobase found in DNA and RNA. The compound is characterized by the presence of a fluorine atom at the 2’ position and a chlorine atom at the 5 position of the aracytosine molecule. This modification imparts unique chemical and biological properties to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Fluoro-5-chloro-aracytosine typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of a suitable aracytosine derivative, followed by chlorination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of 2’-Fluoro-5-chloro-aracytosine may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency. Key steps include the precise control of temperature, pressure, and reaction time to optimize the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 2’-Fluoro-5-chloro-aracytosine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and chlorine atoms can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated or chlorinated derivatives.
Wissenschaftliche Forschungsanwendungen
2’-Fluoro-5-chloro-aracytosine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and DNA/RNA interactions.
Medicine: Investigated for its antiviral and anticancer properties. It has shown promise in inhibiting the replication of certain viruses and cancer cells.
Industry: Utilized in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2’-Fluoro-5-chloro-aracytosine involves its incorporation into DNA or RNA, where it can interfere with normal cellular processes. The presence of the fluorine and chlorine atoms can disrupt base pairing and inhibit the activity of enzymes involved in nucleic acid synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
2’-Fluoro-5-iodo-aracytosine: Another pyrimidine analog with similar antiviral properties.
5-Fluorouracil: A widely used anticancer drug with a similar mechanism of action.
Cytarabine: A chemotherapy agent used to treat certain types of cancer.
Uniqueness: 2’-Fluoro-5-chloro-aracytosine is unique due to the specific combination of fluorine and chlorine atoms, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
69123-92-8 |
|---|---|
Molekularformel |
C9H11ClFN3O4 |
Molekulargewicht |
279.65 g/mol |
IUPAC-Name |
4-amino-5-chloro-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H11ClFN3O4/c10-3-1-14(9(17)13-7(3)12)8-5(11)6(16)4(2-15)18-8/h1,4-6,8,15-16H,2H2,(H2,12,13,17)/t4-,5+,6-,8-/m1/s1 |
InChI-Schlüssel |
WHOLRWUBNKWAHT-BYPJNBLXSA-N |
Isomerische SMILES |
C1=C(C(=NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F)N)Cl |
Kanonische SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)F)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



